molecular formula C25H20ClNO7S B2760046 ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE CAS No. 397287-73-9

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2760046
CAS No.: 397287-73-9
M. Wt: 513.95
InChI Key: LQYKXHANIDPLHP-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and metabolic pathways.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for pharmacological studies.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonyl and phenoxycarbonylamino groups. The final step involves the esterification of the carboxylate group with ethanol. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate: This compound is similar in structure but has a phenyl group instead of a methyl group.

    4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the sulfonyl and chlorophenyl groups but differ in the rest of the structure.

Uniqueness

ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLOROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO7S/c1-3-32-24(28)23-16(2)33-22-14-11-18(15-21(22)23)27(25(29)34-19-7-5-4-6-8-19)35(30,31)20-12-9-17(26)10-13-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYKXHANIDPLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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